

Unraveling the Structure-Activity Relationship of Phenylpropanenitrile Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1287578

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A comprehensive analysis of the structure-activity relationship (SAR) for **3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile** derivatives remains a niche area of research with limited publicly available data. However, by examining structurally related compounds, particularly those featuring the bioisosteric 3,4,5-trimethoxyphenyl moiety, we can glean valuable insights into the key structural features driving their biological activity. This guide provides a comparative analysis of these related analogs, focusing on their anticancer properties, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

Recent studies have focused on derivatives where the 3-oxopropanenitrile core is incorporated into more complex heterocyclic systems. A notable example is a series of trimethoxyphenyl (TMP)-based analogs synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. These compounds have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some exhibiting potent inhibition of β -tubulin polymerization.[1][2]

The table below summarizes the in vitro cytotoxicity of these TMP-based analogs, providing a basis for understanding their SAR.

| Compound ID | Structure | Modification from Parent Scaffold | IC50 (µM) on HepG2 Cells | Reference |
|-----------------|---|---|--------------------------|-----------|
| 9 | 2-(3,4-dimethoxyphenyl)-3-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Phenyl substitution on the triazinone ring | 1.38 | [1] |
| 10 | 2-(3,4-dimethoxyphenyl)-3-(pyridin-2-yl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Pyridoyl substitution on the triazinone ring | 2.52 | [1] |
| 11 | 2-(3,4-dimethoxyphenyl)-3-(thiazol-2-yl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Phenylthiazolyl substitution on the triazinone ring | 3.21 | [1] |
| Podophyllotoxin | Reference Compound | - | Not specified in snippet | [1] |

From this limited dataset, we can infer a preliminary SAR:

- The 3,4,5-trimethoxyphenyl group appears to be a critical pharmacophore for the observed anticancer activity.
- Modifications to the heterocyclic ring system significantly impact cytotoxicity. The nature of the substituent on the triazinone ring influences the potency, with the N-phenyl derivative

(Compound 9) being the most active in this series.[[1](#)]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds against the HepG2 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was discarded, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

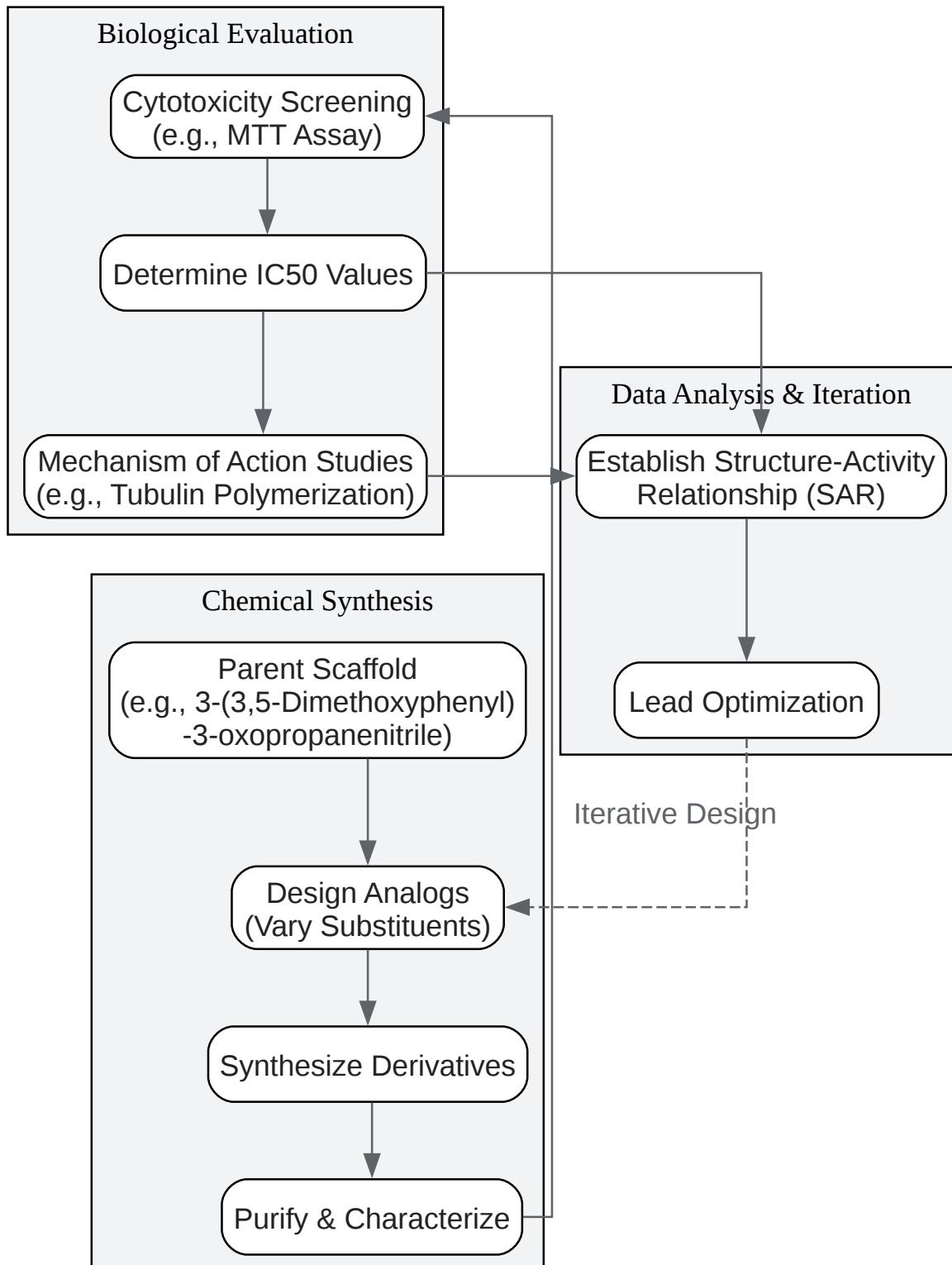
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

- Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter was prepared.

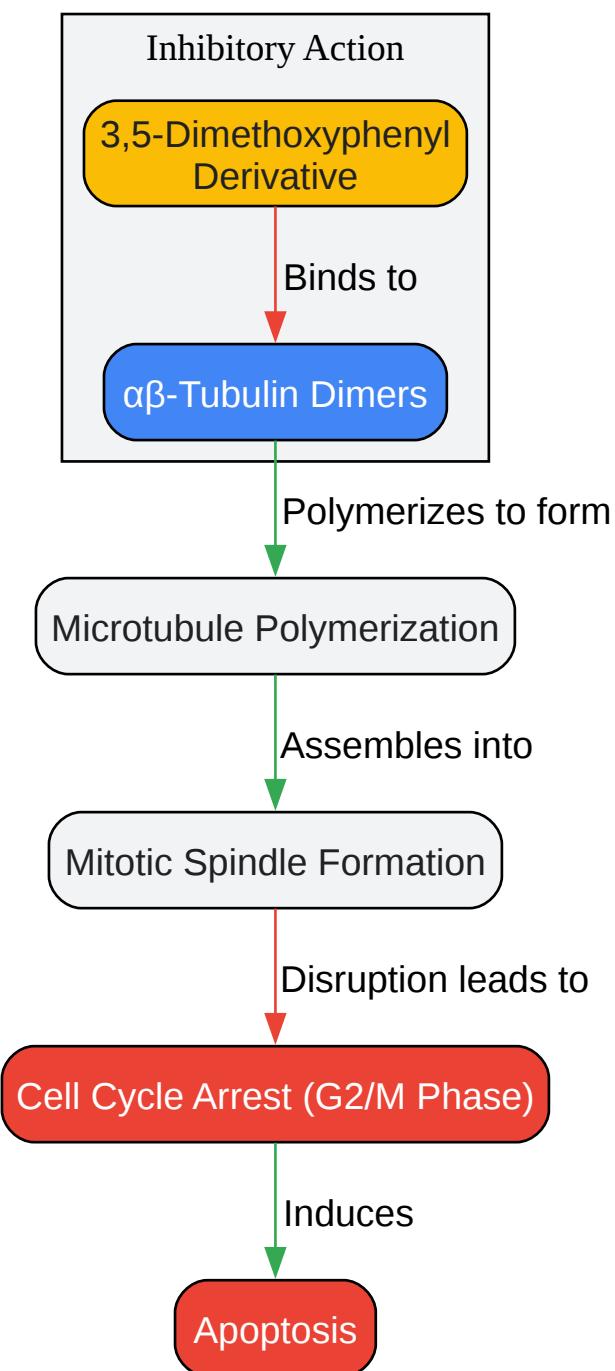
- Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
- Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the increase in fluorescence was monitored over time using a fluorescence plate reader.
- Data Analysis: The extent of inhibition was determined by comparing the polymerization curves of the compound-treated samples with the control.

Visualizing the Research Workflow and Mechanism

To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

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A typical workflow for a structure-activity relationship (SAR) study.



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Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

While direct SAR data for **3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile** derivatives is not readily available, analysis of structurally similar compounds provides a valuable starting point

for future drug discovery efforts. The 3,4,5-trimethoxyphenyl moiety is a key feature for anticancer activity, likely through the inhibition of tubulin polymerization. The presented data and experimental protocols offer a framework for the design and evaluation of novel, more potent analogs. Further synthesis and biological screening of a wider range of derivatives are necessary to establish a more definitive structure-activity relationship for this class of compounds.

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References

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